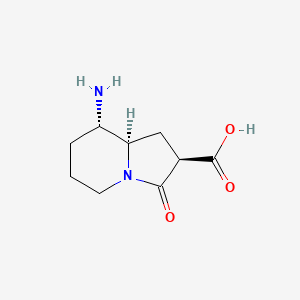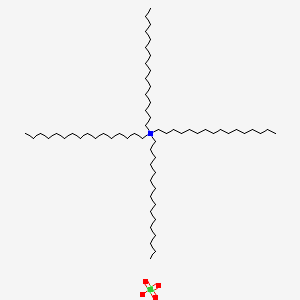![molecular formula C34H26BaN4O8S2 B590632 barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate CAS No. 129212-12-0](/img/structure/B590632.png)
barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate is a complex organic compound with the molecular formula C34H28BaN4O8S2. This compound is known for its vibrant color and is commonly used as a pigment in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate involves a multi-step process. The primary steps include the diazotization of 2-amino-5-methylbenzenesulfonic acid followed by coupling with 2-hydroxy-1-naphthaldehyde. The resulting azo compound is then treated with barium chloride to form the barium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The final product is obtained through filtration, washing, and drying processes to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Conditions typically involve the use of strong acids or bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a pigment in paints, inks, and plastics.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group in the molecule can participate in coordination chemistry, allowing it to bind to various metal ions and facilitate their detection or removal .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, 5-chloro-2-((2-hydroxy-1-naphthalenyl)azo)-4-methyl-, barium salt (2:1)
- Benzenesulfonic acid, 2-((2-hydroxy-1-naphthalenyl)azo)-5-methyl-, barium salt (2:1)
Uniqueness
Compared to similar compounds, barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability .
Eigenschaften
CAS-Nummer |
129212-12-0 |
|---|---|
Molekularformel |
C34H26BaN4O8S2 |
Molekulargewicht |
820.049 |
IUPAC-Name |
barium(2+);2-methyl-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/2C17H14N2O4S.Ba/c2*1-11-6-8-13(10-16(11)24(21,22)23)18-19-17-14-5-3-2-4-12(14)7-9-15(17)20;/h2*2-10,18H,1H3,(H,21,22,23);/q;;+2/p-2/b2*19-17-; |
InChI-Schlüssel |
YFKCXMBYHDEBIC-CBZXXFQISA-L |
SMILES |
CC1=C(C=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)S(=O)(=O)[O-].CC1=C(C=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)S(=O)(=O)[O-].[Ba+2] |
Synonyme |
Benzenesulfonic acid, 5-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












